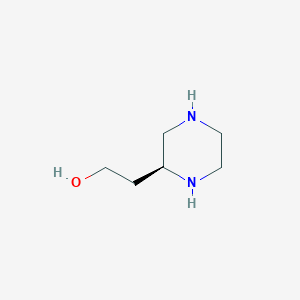
(S)-2-(Piperazin-2-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(Piperazin-2-yl)ethanol is a useful research compound. Its molecular formula is C6H14N2O and its molecular weight is 130.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medicinal Chemistry
Role in Drug Synthesis
(S)-2-(Piperazin-2-yl)ethanol serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structural features allow it to be incorporated into compounds targeting neurological disorders, such as Parkinson's disease and schizophrenia. The compound's ability to modulate receptor activity is essential for developing drugs that interact with the central nervous system (CNS) .
Case Studies
- Dopamine Receptor Agonists : Research has shown that derivatives of this compound can act as agonists for dopamine receptors, particularly D2 and D3 subtypes. A structure-activity relationship (SAR) study indicated that modifications to the piperazine ring can enhance binding affinity and selectivity towards these receptors .
- Neuroprotective Agents : Compounds derived from this compound have been investigated for their neuroprotective properties. For instance, hybrid analogs that combine piperazine with antioxidant functionalities have demonstrated improved efficacy in animal models of Parkinson's disease, suggesting a dual mechanism of action that addresses oxidative stress .
Biochemical Research
Enzyme Interaction Studies
This compound has been utilized in studies examining enzyme mechanisms and protein-ligand interactions. Its ability to interact with various enzymes allows researchers to explore its potential as a modulator of enzyme activity, which is critical for understanding metabolic pathways .
Potential Applications in Drug Design
The compound's structural characteristics enable it to be a valuable scaffold in drug design. By modifying the piperazine moiety or the ethanol side chain, researchers can create new compounds with tailored pharmacological profiles. This versatility is particularly beneficial in developing drugs that require specific interactions with biological targets .
特性
CAS番号 |
660862-47-5 |
|---|---|
分子式 |
C6H14N2O |
分子量 |
130.19 g/mol |
IUPAC名 |
2-[(2S)-piperazin-2-yl]ethanol |
InChI |
InChI=1S/C6H14N2O/c9-4-1-6-5-7-2-3-8-6/h6-9H,1-5H2/t6-/m0/s1 |
InChIキー |
DSSFSAGQNGRBOR-LURJTMIESA-N |
SMILES |
C1CNC(CN1)CCO |
異性体SMILES |
C1CN[C@H](CN1)CCO |
正規SMILES |
C1CNC(CN1)CCO |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













